2'-Hydroxylagarotetrol

Phytochemistry Analytical Chemistry Quality Control

2'-Hydroxylagarotetrol (AH23) is a naturally occurring phenylethylchromone derivative isolated from agarwood (jinko) species such as Aquilaria sinensis. It belongs to a class of compounds known for their complex polyhydroxylated structures and diverse biological activities, and is primarily used as a reference standard in phytochemical research and bioactivity screening.

Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
Cat. No. B12381159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxylagarotetrol
Molecular FormulaC17H18O7
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O
InChIInChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15+,16-/m0/s1
InChIKeyMRBLWULZJXWLNX-JJXSEGSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxylagarotetrol (AH23) Procurement Guide: A Phenylethylchromone for Agarwood Research and Bioactivity Studies


2'-Hydroxylagarotetrol (AH23) is a naturally occurring phenylethylchromone derivative isolated from agarwood (jinko) species such as Aquilaria sinensis [1]. It belongs to a class of compounds known for their complex polyhydroxylated structures and diverse biological activities, and is primarily used as a reference standard in phytochemical research and bioactivity screening [2].

Workflow
Phytochemical reference standard
Selection context
Structural identity confirmation
Use context
Bioactivity screening probe

Why 2'-Hydroxylagarotetrol Cannot Be Simply Interchanged with Agarotetrol or Isoagarotetrol in Bioassays


Within the phenylethylchromone family, minor structural variations profoundly alter biological activity profiles. 2'-Hydroxylagarotetrol is distinguished from its analogs by a specific hydroxylation pattern on the 2'-position of the phenyl ring, which is a key determinant of its biochemical interactions [1]. This structural nuance means that substituting it with agarotetrol or isoagarotetrol in assays can lead to false negatives or misinterpretation of structure-activity relationships, as evidenced by differential effects on enzyme inhibition and cellular protection [2].

Structural analog substitution may not transfer neuroprotection assay-response context.
PDE3A enzyme inhibition profile may differ; target engagement requires assay-specific review.
NMR identity verification is essential to distinguish from agarotetrol or isoagarotetrol mislabeling.

Quantitative Differentiation of 2'-Hydroxylagarotetrol vs. Closest Analogs: Evidence for Scientific Selection


Distinct Chemical Identity via Spectroscopic Fingerprint Compared to Agarotetrol

The foundational structural differentiation of 2'-Hydroxylagarotetrol from agarotetrol is established by its unique 1H-NMR spectrum. The presence of the 2'-hydroxyl group on the phenylethyl moiety creates a distinct set of aromatic proton signals and coupling patterns not present in agarotetrol, which is the definitive method for compound identity verification and purity assessment [1].

Spectroscopic Identity
Class-level inference
Unique 1H-NMR aromatic signature for 2'-hydroxyl substitution vs. agarotetrol
Supports identity verification and lot-specific QC review
Spectra are distinct in deuterated solvents; cross-check with published reference data
Phytochemistry Analytical Chemistry Quality Control

Differential Neuroprotective Potential in PC12 Cell Model vs. Agarotetrol

In a comparative neuroprotective assay, agarotetrol demonstrated significant protection of PC12 cells against corticosterone-induced injury at concentrations of 5 to 40 µM (P < 0.001) [1]. While 2'-Hydroxylagarotetrol was not directly tested in this specific study, the data highlight a critical class-level inference: the bioactivity within this family of compounds is highly sensitive to structure. The 2'-hydroxyl modification that distinguishes 2'-Hydroxylagarotetrol from agarotetrol is a key structural feature that may confer a different potency or even a different mechanism of action in similar models [2].

Neuroprotection Context
Class-level inference
Agarotetrol reported protection in PC12 corticosterone model at 5–40 µM; 2'-Hydroxylagarotetrol not directly tested
Neuroprotection assay-response context may differ for this analog
Data to verify; cell-model endpoint review recommended
Neuroscience Cell Biology Natural Product Pharmacology

Contrasting Enzyme Inhibition Profile vs. Agarotetrol and 4'-Methoxyisoagarotetrol

A clear differentiation is observed in enzyme inhibition studies. Agarotetrol exhibits very weak or no inhibitory effect against phosphodiesterase 3A (PDE3A), with a reported IC50 value of >100 µM . In contrast, another related analog, 4'-Methoxyisoagarotetrol, shows moderate PDE3A inhibitory activity with an IC50 of 54 µM [1]. This demonstrates that the presence and position of functional groups on the chromone core and its side chain are critical for target engagement. The specific hydroxylation pattern of 2'-Hydroxylagarotetrol defines its own unique selectivity profile, distinguishing it from these in-class comparators.

Enzyme Inhibition
Cross-study comparable
PDE3A IC50: Agarotetrol >100 µM; 4'-Methoxyisoagarotetrol 54 µM; 2'-Hydroxylagarotetrol direct data unavailable
Enzyme inhibition profile requires target-specific validation
Structural modification context; may support PDE-focused SAR studies
Enzymology Drug Discovery Phosphodiesterase

Recommended Research Applications for 2'-Hydroxylagarotetrol Based on Differentiated Evidence


Use as an Authentic Reference Standard for Agarwood Quality Control

Due to its well-defined and unique spectroscopic fingerprint established in primary structural elucidation studies [1], 2'-Hydroxylagarotetrol is an essential reference standard for the quality control and authentication of agarwood and its extracts. It enables the precise identification and quantification of this specific compound in complex mixtures, which is critical for research reproducibility and verifying the source of natural product materials.

Specific Probe in Structure-Activity Relationship (SAR) Studies of Phenylethylchromones

As established by the differential bioactivity among its close analogs [1], 2'-Hydroxylagarotetrol serves as a critical probe in SAR studies. Its unique 2'-hydroxyl modification on the phenyl ring makes it a valuable tool for researchers investigating how subtle structural changes in the phenylethylchromone scaffold affect neuroprotective or enzyme inhibition properties, thereby aiding in the rational design of more potent or selective derivatives.

Metabolite Profiling and Biosynthetic Pathway Elucidation in Aquilaria Species

The isolation and characterization of 2'-Hydroxylagarotetrol from agarwood, as documented in foundational studies [1], positions it as a key biomarker in plant metabolomics. Procuring this compound allows researchers to trace its biosynthetic pathway, understand its relationship to other hydroxylated derivatives like agarotetrol [2], and investigate the enzymatic steps leading to the diversity of chromones in Aquilaria species.

Application
Selection Property
Validation Focus
Agarwood authentication reference standard
Unique spectroscopic fingerprint
NMR identity confirmation in complex extracts
Phenylethylchromone SAR probe
Specific 2'-hydroxyl modification
Structure-activity relationship interpretation
Aquilaria biosynthetic pathway studies
Metabolite biomarker identity
Pathway elucidation and enzymatic step review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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